molecular formula C106H184N28O30 B592572 Phospholipase A2 activating peptide CAS No. 137314-60-4

Phospholipase A2 activating peptide

Cat. No.: B592572
CAS No.: 137314-60-4
M. Wt: 2330.804
InChI Key: BLFWHYXWBKKRHI-JYBILGDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Phospholipase A2 Activating Peptide is a research tool designed for the specific study of phospholipase A2 (PLA2) enzyme activity and its downstream signaling pathways. PLA2 enzymes play a pivotal role in cellular physiology by catalyzing the hydrolysis of the sn-2 acyl bond of membrane phospholipids, releasing free fatty acids like arachidonic acid and lysophospholipids . Arachidonic acid is a key precursor for a multitude of bioactive lipid mediators, including eicosanoids such as prostaglandins and leukotrienes, which are central to inflammatory responses . The activation of PLA2 is therefore a critical event in inflammation, immune response, and cell signaling research . This peptide facilitates the investigation of PLA2 activation mechanisms. Research indicates that certain peptides can form a calcium-dependent complex with the enzyme and its phospholipid substrate at the lipid/water interface, thereby stimulating its activity . This activation is integral to understanding signal transduction, particularly through G-protein coupled receptors (GPCRs). For instance, stimulation of the Formyl Peptide Receptor 2 (FPR2) can lead to a signaling cascade involving kinases like ERK and p38 MAPK, resulting in the phosphorylation and activation of cytosolic PLA2 (cPLA2), subsequently increasing arachidonic acid release . The study of such pathways is essential in fields ranging from neuroinflammation to cancer biology . This product is provided for research applications only. It is ideal for experiments aimed at elucidating inflammatory mechanisms, lipid signaling networks, and the role of PLA2 in various disease models. It is supplied as a lyophilized powder and must be used by qualified laboratory professionals. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C106H184N28O30/c1-19-55(12)78(125-88(147)67(48-51(4)5)120-90(149)70-33-26-44-131(70)101(160)69(50-135)122-85(144)62(108)37-39-74(139)140)95(154)115-58(15)84(143)116-63(30-22-23-41-107)87(146)123-76(53(8)9)94(153)121-68(49-52(6)7)89(148)128-82(60(17)137)99(158)129-81(59(16)136)98(157)118-65(38-40-75(141)142)100(159)134-47-29-36-73(134)102(161)132-45-27-34-71(132)92(151)126-79(56(13)20-2)96(155)127-80(57(14)21-3)97(156)130-83(61(18)138)103(162)133-46-28-35-72(133)91(150)124-77(54(10)11)93(152)117-64(31-24-42-113-105(109)110)86(145)119-66(104(163)164)32-25-43-114-106(111)112/h51-73,76-83,135-138H,19-50,107-108H2,1-18H3,(H,115,154)(H,116,143)(H,117,152)(H,118,157)(H,119,145)(H,120,149)(H,121,153)(H,122,144)(H,123,146)(H,124,150)(H,125,147)(H,126,151)(H,127,155)(H,128,148)(H,129,158)(H,130,156)(H,139,140)(H,141,142)(H,163,164)(H4,109,110,113)(H4,111,112,114)/t55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWHYXWBKKRHI-JYBILGDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H184N28O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745503
Record name L-alpha-Glutamyl-L-seryl-L-prolyl-L-leucyl-L-isoleucyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-prolyl-L-valyl-L-arginyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137314-60-4
Record name L-alpha-Glutamyl-L-seryl-L-prolyl-L-leucyl-L-isoleucyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-prolyl-L-valyl-L-arginyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Identity and Structural Determinants of Phospholipase A2 Activating Peptides

Identification and Characterization of Novel Phospholipase A2 Activating Peptide Sequences

A variety of peptides have been identified that activate phospholipase A2 (PLA2). One well-studied example is the prophospholipase A2 activation peptide (PLAP), which has the sequence Asp-Ser-Gly-Ile-Ser-Pro-Arg (DSGISPR). nih.gov The cleavage of this N-terminal heptapeptide (B1575542) from the pro-enzyme generates the active form of PLA2. nih.gov Immunoassays specific for the free PLAP have been developed to detect pro-PLA2 activation, with studies showing that the C-terminal pentapeptide (GISPR) is crucial for recognition. nih.gov

Antimicrobial peptides have also been shown to modulate the activity of secretory PLA2 (sPLA2). asm.org Peptides such as magainin 2, indolicidin (B8082527), and temporins B and L can enhance the hydrolytic activity of sPLA2, particularly towards anionic liposomes. asm.orgnih.gov The efficiency of activation by these antimicrobial peptides can vary, with one study on bee venom sPLA2 demonstrating an activation sequence of indolicidin < temporin B < magainin 2 ≈ temporin L at low calcium concentrations. asm.org

Furthermore, research into the venom of the scorpion Hemoscorpius lepturus has led to the identification of several coding sequences for PLA2 homologs with similarities to platelet acetylhydrolase-activating factor (PAFA), as well as calcium-dependent (cPLA2), secretory (sPLA2), and calcium-independent (iPLA2) forms of the enzyme. researchgate.net Another example is bombolitin III, a peptide from the bumblebee Megabombus pennsylvanicus, which has been shown to activate PLA2 in vitro. nih.gov

Identified Phospholipase A2 Activating Peptides
Prophospholipase A2 activation peptide (PLAP) (DSGISPR)
Magainin 2
Indolicidin
Temporin B
Temporin L
Bombolitin III
Melittin

Structure-Activity Relationships of Activating Peptide Domains and Functional Motifs

The ability of peptides to activate PLA2 is intrinsically linked to their structure. The amphiphilic nature of many activating peptides, such as bombolitin III, allows them to interact with phospholipid membranes. nih.gov This interaction can lead to the formation of peptide-phospholipid domains, which may create a favorable interface for PLA2 activity. nih.gov

Short linear motifs (SLiMs) within both PLA2 enzymes and potentially in activating peptides are thought to be involved in protein-protein interactions that modulate enzyme activity. mdpi.comacs.org For instance, the C-terminal region of some snake venom PLA2s contains a PDZ binding motif, which may be involved in toxic activity. mdpi.com

Studies on synthetic peptides have also shed light on structure-activity relationships. For example, 2-oxoamide-based compounds have been explored as inhibitors of Group IVA cytosolic PLA2 (cPLA2), with the most potent inhibitors being derived from δ- and γ-amino acids with short, nonpolar aliphatic side chains. acs.org While these are inhibitors, the principles of specific molecular interactions are relevant to understanding activation as well.

Influence of Peptide Conformation and Dynamics on Phospholipase A2 Interaction

The conformation of a peptide upon binding to a membrane is a critical determinant of its ability to activate PLA2. nih.gov Research has shown that peptides can stimulate bee venom PLA2 regardless of their membrane-bound conformation (α-helix, β-sheet, or random coil). nih.gov This suggests that the primary activating mechanism may involve the formation of a peptide-enzyme complex at the lipid/water interface. nih.gov

The interaction of activating peptides with lipid bilayers alters the membrane's organization. asm.org This can create a variety of substrate configurations that transiently affect PLA2 activity. sav.sk For example, antimicrobial peptides can induce complex dynamic structures in membranes, which may influence sPLA2 activity to different degrees. asm.org

Furthermore, the binding of ligands, including peptides, can influence the internal dynamics of PLA2 itself. spiedigitallibrary.org Time-resolved fluorescence anisotropy studies have demonstrated that ligand binding can alter the rotational motion of specific residues within the enzyme, indicating a change in the local conformation. spiedigitallibrary.org The formation of amyloid-type cofibrils between PLA2 and activating peptides like temporin B has also been observed, suggesting a novel mechanism of activation involving significant conformational changes and the formation of supramolecular structures. nih.govresearchgate.net

Role of Post-Translational Modifications in Activating Peptide Functionality

Post-translational modifications (PTMs) can significantly impact the functionality of both PLA2 and its activating peptides. A notable example is the transglutaminase (TG)-catalyzed modification of PLA2. nih.govnih.gov This process can involve the formation of an intramolecular isopeptide bond between a specific glutamine and lysine (B10760008) residue within the PLA2 molecule. nih.gov This modification has been shown to dramatically increase the catalytic activity of PLA2, likely by promoting a noncovalent dimerization of the enzyme through a conformational change. nih.gov

Phosphorylation is another key PTM that regulates PLA2 activity. Cytosolic PLA2 (cPLA2) can be phosphorylated by kinases such as p42 microtubule-associated protein 2 kinase and protein kinase C, leading to an increase in its catalytic activity. nih.gov Amyloid β peptides can also induce MAPK pathways that lead to cPLA2 phosphorylation and its translocation to membranes. mdpi.com

S-nitrosylation is another PTM that can enhance cPLA2α activity. nih.gov Inducible nitric oxide synthase (iNOS)-derived nitric oxide can modify a critical cysteine residue, leading to increased arachidonic acid release. nih.gov While these modifications are on the enzyme itself, they highlight the principle that PTMs can allosterically modulate PLA2 function, a mechanism that could also be at play in the interaction with modified activating peptides. Although direct evidence for PTMs on the activating peptides themselves and their functional consequences is less documented in the provided context, the extensive role of PTMs in regulating PLA2 activity suggests it is a plausible area for further investigation.

Mechanisms of Phospholipase A2 Activation by Peptides

Direct Binding and Allosteric Modulation of Phospholipase A2 Enzymes

A primary mechanism by which peptides activate Phospholipase A2 (PLA2) involves direct physical interaction with the enzyme. This binding can lead to conformational changes that enhance the enzyme's catalytic efficiency, a process known as allosteric modulation. A variety of peptides, including antimicrobial peptides and fragments of larger proteins, have been shown to directly engage with PLA2 enzymes. nih.govresearchgate.net This interaction is often a crucial first step in a cascade of events leading to increased phospholipid hydrolysis.

The binding of a peptide to a PLA2 enzyme can occur at sites distinct from the active site, inducing conformational shifts that optimize the enzyme for substrate binding and catalysis. For instance, some peptides can act as "molecular wedges," partially inserting into the enzyme and exposing key residues that facilitate interfacial binding to the lipid bilayer. This allosteric activation is a key regulatory mechanism that fine-tunes PLA2 activity in response to specific physiological or pathological signals.

Kinetic and thermodynamic studies provide quantitative insights into the mechanisms of peptide-induced PLA2 activation. These analyses help to dissect the various factors contributing to the enhancement of enzymatic activity, such as increased binding affinity for the substrate interface and an accelerated catalytic rate.

A general kinetic model for interfacial enzymes like PLA2 describes the catalytic process as a series of steps, including the initial binding of the enzyme to the lipid-water interface, the binding of a single substrate molecule into the active site, the chemical catalysis, and the release of products. nih.govacs.org Peptides can influence one or more of these steps.

Kinetic analyses have demonstrated that certain peptides can significantly shorten the lag phase often observed in PLA2 catalysis. nih.govresearchgate.net This "lag-burst" behavior is attributed to the slow initial binding of the enzyme to the substrate interface and the accumulation of hydrolysis products that facilitate further enzyme activity. By promoting the initial association of PLA2 with the membrane, activating peptides can effectively eliminate this lag period.

Thermodynamic studies, such as isothermal titration calorimetry (ITC), have been employed to characterize the binding affinity between peptides and PLA2. These studies can determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. For example, the binding of inhibitory peptides to PLA2 has been characterized by dissociation constants in the micromolar range. nih.gov While specific thermodynamic data for activating peptides are less commonly reported in the provided context, the principles of these analyses are fundamental to understanding the driving forces behind peptide-PLA2 complex formation.

Promotion of PLA2 binding to the interface: Peptides can increase the local concentration of the enzyme at the membrane surface. acs.org

Enhancement of substrate affinity at the interface: Allosteric changes induced by peptide binding can increase the affinity of the enzyme's active site for phospholipid substrates. nih.govacs.org

Stimulation of the rate-limiting chemical step: The peptide-induced conformational changes can directly enhance the catalytic turnover rate (kcat). nih.govacs.org

Molecular docking and molecular dynamics (MD) simulations have become invaluable tools for visualizing and understanding the interactions between peptides and PLA2 enzymes at an atomic level. nih.govoatext.comtandfonline.comutrgv.edu These computational methods allow researchers to predict the binding modes of peptides to PLA2, identify key interacting residues, and explore the conformational changes that occur upon complex formation.

Docking studies can predict the most favorable binding poses of a peptide within the PLA2 structure. These studies have revealed that activating peptides can bind to various regions of the enzyme, including the interfacial binding surface and other allosteric sites. nih.gov For example, docking studies of inhibitory peptides have identified interactions with active site residues such as His47 and Asp48 in human PLA2. oatext.com Similar approaches can be applied to understand the binding of activating peptides.

Molecular dynamics simulations provide a dynamic view of the peptide-PLA2 complex, allowing researchers to assess the stability of the predicted binding modes and to observe the conformational dynamics of both the peptide and the enzyme over time. oatext.comtandfonline.comutrgv.edu These simulations can reveal how peptide binding alters the flexibility of different regions of the PLA2 enzyme, which can be correlated with changes in its activity. For instance, MD simulations can show how a peptide might induce a more "open" conformation of the enzyme, facilitating its access to substrates within the lipid bilayer. acs.org

Key insights gained from these computational studies include:

Identification of Binding Pockets: Docking studies have successfully identified potential binding sites for peptides on the surface of PLA2. nih.govoatext.com

Characterization of Intermolecular Interactions: These simulations detail the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the peptide-PLA2 complex. nih.gov

Understanding Allosteric Mechanisms: MD simulations can illustrate how binding at an allosteric site can propagate conformational changes to the active site, leading to enzyme activation. acs.orgnih.gov

The combination of kinetic, thermodynamic, and computational approaches provides a comprehensive understanding of how direct binding and allosteric modulation by peptides can regulate PLA2 activity.

Involvement of Membrane Microenvironments and Lipid Presentation in Activation

The activity of Phospholipase A2 is profoundly influenced by the physical state of its substrate, the phospholipid bilayer. Activating peptides can modulate PLA2 activity not only through direct interaction with the enzyme but also by altering the organization and properties of the membrane itself. These peptide-mediated changes in the membrane microenvironment can enhance the presentation of phospholipid substrates to the enzyme, thereby facilitating catalysis.

Many activating peptides are amphipathic molecules that readily interact with and insert into lipid bilayers. nih.govmdpi.com This interaction can lead to significant changes in the organization of the membrane, creating a more favorable environment for PLA2 activity.

Cationic antimicrobial peptides, for instance, interact preferentially with anionic phospholipids (B1166683), which are often abundant in bacterial membranes but also present in the inner leaflet of eukaryotic cell membranes. nih.gov This interaction can lead to the segregation of lipids, forming peptide-rich and peptide-poor domains. nih.gov The boundaries of these domains can be sites of increased PLA2 activity due to the presence of packing defects and increased exposure of phospholipid headgroups. acs.org

Furthermore, the insertion of peptides into the bilayer can disrupt the normal packing of phospholipids, leading to a more disordered and fluid membrane state. mdpi.com This increased membrane fluidity can enhance the lateral diffusion of both the enzyme and its substrate, promoting more frequent encounters and thus a higher rate of hydrolysis. Some peptides have been shown to induce the formation of non-lamellar lipid phases, such as hexagonal or cubic phases, which can also dramatically increase the accessibility of phospholipids to PLA2.

The shape of the membrane, or its curvature, plays a crucial role in regulating the activity of many membrane-associated proteins, including PLA2. uu.nlnih.gov The generation of membrane curvature can be induced by the insertion of amphipathic peptides, which can act as wedges to bend the membrane. acs.org

Positive membrane curvature, such as that found on the outer surface of a small vesicle or at the neck of a budding vesicle, can expose the sn-2 ester bond of phospholipids, making it more accessible to the active site of PLA2. Conversely, negative curvature can also play a role in modulating enzyme activity. The hydrolysis of phospholipids by PLA2 itself generates lysophospholipids, which are cone-shaped lipids that favor positive membrane curvature, and fatty acids, which can also influence membrane shape. This can create a feedback loop where the products of the reaction further promote the conditions for enzyme activity. uu.nlnih.gov

Lipid microdomains, often referred to as lipid rafts, are specialized regions of the cell membrane enriched in certain lipids, such as cholesterol and sphingolipids. tandfonline.combibliotekanauki.pl These domains have a different lipid composition and physical properties compared to the surrounding bilayer. Some studies suggest that PLA2 activity can be localized to the boundaries of these microdomains, where lipid packing defects are more likely to occur. acs.org Peptides that can modulate the formation or stability of these domains can therefore influence the spatial regulation of PLA2 activity. For example, a peptide might preferentially bind to and disrupt the ordered lipid environment of a raft, creating new interfaces for PLA2 to act upon.

Intracellular Signaling Cascades Triggered by Activating Peptides Leading to PLA2 Engagement

In addition to direct interactions with PLA2 and modulation of the membrane environment, peptides can also activate PLA2 indirectly by triggering intracellular signaling cascades. This often occurs when a peptide binds to a specific cell surface receptor, initiating a chain of events that culminates in the activation and translocation of cytosolic PLA2 (cPLA2) to its membrane substrate.

A well-studied example involves the activation of G-protein coupled receptors (GPCRs), such as the formyl peptide receptors (FPRs). nih.govresearchgate.netmdpi.com Binding of an agonist peptide to a receptor like FPR2 can trigger the activation of heterotrimeric G-proteins. nih.govresearchgate.net This, in turn, can lead to the activation of downstream effector enzymes, including phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ahajournals.org

The increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum. ahajournals.orgaai.org The rise in intracellular Ca2+ is a critical signal for the activation of cPLA2α. The C2 domain of cPLA2α binds Ca2+, which induces a conformational change that promotes the translocation of the enzyme from the cytosol to intracellular membranes, particularly the nuclear envelope and the endoplasmic reticulum. mdpi.comnih.gov

Furthermore, the activation of GPCRs can also lead to the activation of various protein kinases, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), including p38 MAPK and ERK1/2. nih.govmdpi.comaai.org These kinases can then phosphorylate cPLA2α on specific serine residues (e.g., Ser505). nih.govmdpi.comnih.gov This phosphorylation event enhances the catalytic activity of the enzyme.

Therefore, the activation of cPLA2 by peptides via intracellular signaling is often a two-step process:

Translocation: An increase in intracellular Ca2+ concentration promotes the movement of cPLA2 to its membrane substrate.

Phosphorylation: Kinase-mediated phosphorylation enhances the intrinsic catalytic activity of the membrane-bound enzyme.

The peptide WKYMVm, for example, has been shown to stimulate cPLA2 activity in human monocytes through a pathway involving Ca2+ mobilization and the activation of PKC and MAP kinases. aai.org Similarly, stimulation of the FPR2 receptor can lead to the phosphorylation of cPLA2 at Ser505 in a manner dependent on NADPH oxidase and subsequent kinase activation. nih.gov

These signaling cascades provide a mechanism for the cell to integrate external signals, in the form of activating peptides, and translate them into a specific enzymatic response, namely the production of lipid mediators through the action of PLA2.

Upstream Receptors and Transducers Mediating Peptide Action

The initiation of PLA2 activation by peptides predominantly begins with the binding of the peptide to specific cell surface receptors. A major class of receptors involved in this process is the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov These receptors transduce extracellular signals into intracellular responses through the activation of heterotrimeric GTP-binding proteins (G proteins). nih.gov

A well-documented example involves the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm), which activates cytosolic PLA2 (cPLA2) by interacting with Formyl Peptide Receptor 2 (FPR2), a member of the GPCR family. aai.orgmdpi.com Upon peptide binding, the receptor activates associated G proteins, which then dissociate into their α and βγ subunits. nih.govresearchgate.net These subunits act as signal transducers, initiating downstream signaling cascades. Both pertussis toxin-sensitive G proteins (Gαi/o) and insensitive ones (Gαq) have been implicated in coupling peptide receptor activation to PLA2. researchgate.net For instance, the βγ subunits released from Gαi/o can trigger downstream pathways leading to PLA2 activation. researchgate.netjneurosci.org

In addition to classical GPCRs, other mechanisms can initiate PLA2 activation. For example, amyloid-beta (Aβ) peptides, central to the pathophysiology of Alzheimer's disease, are known to induce cPLA2 activation. mdpi.comjneurosci.org This process can be triggered through the activation of NADPH oxidase, which in turn stimulates the MAPK pathway, a key downstream effector of PLA2. jneurosci.orgnih.gov Similarly, the angiotensin II peptide, acting through its AT2 receptor, can also activate PLA2. nih.gov Much evidence implicates G proteins as the direct activators of the PLA2 enzyme in many cell types. nih.gov

The diversity of peptides and their corresponding receptors highlights the varied nature of upstream signaling. Antimicrobial peptides such as magainin 2, temporins, and indolicidin (B8082527) can also modulate the activity of secretory PLA2 (sPLA2), although this often involves altering the structure of the phospholipid substrate rather than a classical receptor-mediated signaling cascade. asm.orgnih.gov

Downstream Effectors Regulating PLA2 Phosphorylation and Translocation

Following the initial peptide-receptor interaction and G protein activation, a cascade of downstream effector molecules is engaged to regulate the two critical events for cPLA2α activation: its translocation to a membrane and its phosphorylation.

Calcium Mobilization and Translocation: A primary event following the activation of certain GPCRs (like those coupled to Gαq) is the stimulation of phospholipase C (PLC). mdpi.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). mdpi.com This elevation in intracellular Ca2+ concentration is a crucial signal for cPLA2α. The enzyme's N-terminal C2 domain binds Ca2+, inducing a conformational change that facilitates its translocation from the cytosol to intracellular membranes, such as the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside. mdpi.comaai.org Studies show that Ca2+ mobilization is indispensable for the activation of cPLA2 by the WKYMVm peptide. aai.org

Phosphorylation by Kinase Cascades: Phosphorylation is the second key regulatory step, enhancing the catalytic activity of membrane-associated cPLA2. mdpi.com Several protein kinase pathways are involved:

Mitogen-Activated Protein Kinase (MAPK) Pathway: A convergent point for many peptide-initiated signals is the activation of the MAPK family, particularly the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK. aai.org Peptides like Aβ, angiotensin II, and the phospholipase A2-activating peptide (PLAP) have been shown to stimulate MAPK pathways. mdpi.comjneurosci.orgnih.govnih.gov Activated MAPKs, in turn, phosphorylate cPLA2α, primarily on the Ser505 residue. mdpi.comaai.org This phosphorylation is not necessarily sufficient on its own to cause AA release but significantly boosts the enzyme's hydrolytic activity once it is membrane-bound. nih.gov For example, FPR2-dependent activation of cPLA2 by WKYMVm is prevented by inhibitors of both MEK (an upstream activator of ERK) and p38 MAPK. mdpi.comnih.gov

Protein Kinase C (PKC) Pathway: The DAG produced by PLC, along with the increased intracellular Ca2+, activates various isoforms of Protein Kinase C (PKC). mdpi.combiologists.com PKC plays a multifaceted role in PLA2 activation. It can directly phosphorylate and activate cPLA2 or it can act indirectly by stimulating the MAPK cascade. mdpi.comaai.org The contractile effect of PLAP on smooth muscle cells is mediated by a PKC-MAP kinase cascade. nih.gov In astrocytes, both PKC-dependent and ERK-dependent pathways contribute to cPLA2 phosphorylation and AA release. nih.gov Studies with the WKYMVm peptide show that cPLA2 activation is partially dependent on PKC. aai.org

Phosphoinositide 3-Kinase (PI3K) Pathway: Research in human eosinophils stimulated with the peptide fMLP has revealed another important signaling branch involving PI3K. aai.org In this system, PI3K is required for the phosphorylation of cPLA2 at Ser505 and subsequent AA production. Interestingly, this PI3K-dependent activation occurs independently of the MAPK pathway, suggesting that multiple, parallel signaling routes can converge on cPLA2. aai.org

Regulation of Phospholipase A2 Activating Peptide Expression and Activity

Transcriptional and Translational Control Mechanisms Governing Peptide Abundance

The abundance of the Phospholipase A2 activating peptide is fundamentally determined by the rate of its synthesis, which is governed by transcriptional and translational control mechanisms.

The expression of the gene encoding the Phospholipase A2 activating protein (PLAA) is subject to regulation by various transcription factors that bind to specific DNA sequences in its promoter region, thereby controlling the rate of transcription. Studies on the transcriptional regulation of secreted PLA2 (sPLA2) genes, which are often activated by PLAP, have identified several key regulatory elements and transcription factors that are likely involved in the regulation of PLAP expression as well.

For instance, the promoter regions of sPLA2 genes contain binding sites for transcription factors such as CCAAT/enhancer-binding proteins (C/EBP), nuclear factor-kappaB (NF-κB), and Ets family transcription factors nih.govnih.gov. These factors are known to be activated by pro-inflammatory stimuli like interleukin-1beta (IL-1β) and cyclic AMP (cAMP), suggesting that the expression of PLAP is likely upregulated during inflammatory conditions nih.govnih.gov. The interplay of these transcription factors allows for a fine-tuned response to different cellular signals, ensuring that PLAP is produced when needed to activate PLA2 and initiate downstream signaling cascades.

Table 1: Transcription Factors Implicated in the Regulation of PLA2-Related Gene Expression

Transcription Factor Inducing Signal Role in Gene Expression Reference
NF-κB Interleukin-1β Activation nih.govnih.gov
C/EBP cAMP, Interleukin-1β Activation nih.govnih.gov
Ets Interleukin-1β Activation nih.govnih.gov

| Sp1 | Basal | Basal Activity | nih.gov |

Following transcription, the messenger RNA (mRNA) encoding the Phospholipase A2 activating protein is subject to post-transcriptional regulation, which controls its stability and the efficiency of its translation into protein. This layer of regulation allows for a more rapid and dynamic control of PLAP levels in response to cellular needs.

RNA-binding proteins (RBPs) and microRNAs (miRNAs) are key players in post-transcriptional gene regulation wikipedia.orgrockefeller.edu. These molecules can bind to specific sequences in the 5' and 3' untranslated regions (UTRs) of the PLAP mRNA, influencing its fate. For example, binding of an RBP could either stabilize the mRNA, leading to increased protein production, or target it for degradation, thereby reducing PLAP levels wikipedia.org. Similarly, miRNAs can bind to the PLAP mRNA and either block its translation or promote its degradation wikipedia.org.

Furthermore, recent research has highlighted the role of N6-methyladenosine (m6A) RNA modification in regulating mRNA stability and translation nih.gov. It is plausible that the PLAP mRNA is also subject to such modifications, which would add another layer of complexity to the post-transcriptional control of its expression.

Post-Translational Processing and Maturation of Activating Peptides

After translation, the Phospholipase A2 activating protein undergoes several post-translational modifications (PTMs) that are crucial for its proper folding, stability, and biological activity wikipedia.orgthermofisher.comnih.gov. These modifications can either activate or inactivate the protein, providing a rapid mechanism to control PLA2 activation.

Proteolytic cleavage is a common post-translational modification that can either activate or inactivate a protein wikipedia.orgthermofisher.com. In the context of the broader PLA2 superfamily, many secreted PLA2 enzymes are synthesized as inactive precursors, or proenzymes, which require proteolytic cleavage to become active mdpi.comnii.ac.jprug.nl. For example, porcine pancreatic prophospholipase A2 is expressed as a fusion protein and requires cleavage by trypsin to release the active enzyme rug.nl.

While direct evidence for the proteolytic processing of the Phospholipase A2 activating protein to generate a smaller active peptide is not yet established, this mechanism is a plausible mode of regulation. It is conceivable that the full-length PLAA protein is maintained in an inactive state and that specific cellular signals trigger its cleavage by proteases, releasing a smaller, fully active peptide that can then stimulate PLA2 activity. For instance, studies on stingray sPLA2 have shown that proteolytic cleavage by chymotrypsin (B1334515) can generate a smaller, active N-terminal fragment nih.gov.

Reversible covalent modifications are another key mechanism for regulating protein function ambiopharm.comnews-medical.net. These modifications can alter a protein's conformation, stability, and interaction with other molecules.

Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is a well-established mechanism for regulating the activity of many proteins, including PLA2 enzymes nih.govnews-medical.net. While specific phosphorylation sites on the this compound have not been extensively characterized, it is likely that its activity is modulated by protein kinases and phosphatases in response to various signaling pathways.

Acetylation: The addition of an acetyl group to lysine (B10760008) residues can neutralize its positive charge, potentially altering protein-protein interactions and stability ambiopharm.com.

Glycosylation: The attachment of sugar moieties to proteins can influence their folding, stability, and cellular localization thermofisher.com. Given that PLAP can be found in extracellular exosomes, it is possible that it is glycosylated, which may be important for its secretion and function in the extracellular environment.

A novel post-translational modification involving transglutaminase-catalyzed cross-linking has been shown to dramatically increase the catalytic activity of PLA2 nih.gov. This modification promotes the formation of an intramolecular cross-link, which in turn favors a noncovalent dimerization and subsequent activation of the enzyme nih.gov. It is possible that similar modifications could also regulate the activity of the this compound.

Table 2: Common Post-Translational Modifications and Their Potential Effects on PLAP

Modification Description Potential Effect on PLAP
Proteolytic Cleavage Cleavage of the peptide backbone by proteases. Activation or inactivation.
Phosphorylation Addition of a phosphate group. Modulation of activity.
Acetylation Addition of an acetyl group. Alteration of protein interactions and stability.

| Glycosylation | Addition of sugar moieties. | Influence on folding, stability, and localization. |

Cellular Localization and Compartmentalization as Regulatory Mechanisms

The subcellular localization of the this compound is a critical aspect of its regulation, as it dictates its access to PLA2 enzymes and their substrates in the cell membrane. The PLAA protein has been found in several cellular compartments, including the cytoplasm, nucleus, and extracellular exosomes nih.govalliancegenome.orgwikipedia.org.

This diverse localization suggests that PLAP may have multiple roles in different cellular contexts. In the cytoplasm, it can directly interact with and activate cytosolic PLA2 (cPLA2). Its presence in the nucleus suggests a potential role in regulating gene expression, possibly by modulating the activity of nuclear PLA2 isoforms or by influencing transcription factors. The localization of PLAP in extracellular exosomes indicates that it can be secreted from cells and act in a paracrine manner, activating PLA2 on neighboring cells and contributing to intercellular communication, particularly in the context of inflammation.

The translocation of PLAP between different cellular compartments is likely a regulated process, controlled by post-translational modifications or interactions with other proteins. For example, the translocation of cPLA2 from the cytosol to the perinuclear and membrane regions of the cell is a key step in its activation and is promoted by an increase in intracellular calcium ions researchgate.net. It is plausible that the localization of PLAP is similarly regulated to ensure that it is present at the right place and time to activate PLA2. The localization of Group V sPLA2 to caveolin-enriched granules near the perinuclear region upon cell activation further highlights the importance of compartmentalization in the PLA2 signaling pathway escholarship.org.

Endogenous Feedback Loops and Cross-Regulation with Other Biological Systems

The activity and expression of Phospholipase A2 (PLA2) and its activating peptide (PLAP) are intricately regulated by a series of endogenous feedback loops and are deeply integrated with other critical biological signaling systems. This cross-regulation ensures that the potent effects of PLA2 activation, particularly the release of arachidonic acid and subsequent production of inflammatory mediators, are appropriately controlled and coordinated with the broader cellular and physiological context.

Endogenous Feedback Mechanisms

The regulation of PLA2 involves complex feedback mechanisms that can amplify or dampen inflammatory responses. A prominent example is the positive feedback loop involving secreted PLA2 (sPLA2) and pro-inflammatory cytokines.

Cytokine-Driven Amplification: Initial inflammatory stimuli trigger the secretion of cytokines such as tumor necrosis factor (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) from immune cells like macrophages and mast cells. nih.gov These cytokines, in turn, stimulate the expression and secretion of sPLA2-IIA. nih.gov The expressed sPLA2-IIA then acts to further amplify the inflammatory cascade. This creates a self-perpetuating cycle where sPLA2 and cytokines mutually enhance each other's expression, leading to a "cytokine storm" characteristic of severe inflammatory conditions. nih.gov

NF-κB-Mediated Self-Regulation: Secreted PLA2-IIA can activate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a master transcriptional regulator of inflammation. Once activated, it can modulate the expression of its own activators, including sPLA2-IIA itself, establishing a direct feedback loop. nih.gov

Table 1: Endogenous Feedback Loops of PLA2 Activating Peptide

Feedback Mechanism Key Molecules Involved Outcome
Cytokine Amplification Loop sPLA2-IIA, TNF-α, IL-1β, IL-6 Mutual amplification of expression, driving progression to chronic inflammation. nih.gov

Cross-Regulation with Other Signaling Pathways

PLAP and the PLA2 enzymes it activates serve as a crucial node in a network of interconnected signaling pathways, most notably those involved in cell growth, inflammation, and stress responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of PLA2 is closely linked with the MAPK cascade. The Phospholipase A2-activating peptide (PLAP) has been shown to induce the activation of MAP kinase in smooth muscle cells. nih.gov This activation is rapid and sustained, suggesting a direct role for PLAP in engaging this critical signaling pathway. nih.gov Furthermore, the downstream product of PLA2 action, arachidonic acid (AA), and its metabolites can themselves induce the phosphorylation and activation of MAPK. nih.govpnas.org This indicates that PLA2 acts both upstream and downstream of MAPK, participating in a signaling cascade where its activation leads to MAPK phosphorylation, and its enzymatic product further sustains the signal. This interaction is not limited to PLAP; other stimuli like Angiotensin II also mediate MAPK activation through a PLA2-dependent release of AA. nih.govpnas.org

Protein Kinase C (PKC) Pathway: The contractile effects of PLAP on smooth muscle are mediated through a Protein Kinase C (PKC)-MAP kinase cascade. nih.gov In this pathway, PKC acts as an upstream regulator that, upon activation, triggers the MAPK cascade, which subsequently leads to the physiological effects induced by PLAP. nih.gov In a broader context, PKC can be activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity. Activated PKC, in conjunction with calcium ions, then activates MAPK, which phosphorylates and enhances the activity of cytosolic PLA2 (cPLA2). mdpi.com

NF-κB Pathway: Beyond the feedback loop, the cross-talk with the NF-κB pathway is fundamental to PLA2's role in inflammation. Pro-inflammatory cytokines like TNF-α induce the expression of cPLA2 through an NF-κB-dependent mechanism. frontiersin.org Similarly, leptin has been shown to promote cPLA2 gene expression via a cascade involving MAPKs and NF-κB. mdpi.com This positions PLA2 as a key downstream effector of the NF-κB signaling that drives inflammatory gene expression.

Arachidonic Acid Metabolism and Eicosanoids: The primary function of PLA2 is to hydrolyze phospholipids (B1166683) to release arachidonic acid. wikipedia.org This action is the rate-limiting step for the production of eicosanoids, a class of potent signaling molecules including prostaglandins (B1171923) and leukotrienes, which are synthesized from AA by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comwikipedia.org These eicosanoids are powerful mediators of inflammation, immune responses, and cellular signaling, representing a major biological system with which PLA2 is inextricably linked. mdpi.comwikipedia.org

Table 2: Cross-Regulation of PLA2 Activating Peptide with Other Biological Systems

Interacting Pathway/System Key Molecular Players Functional Outcome
MAPK Pathway PLAP, MAP Kinase, Arachidonic Acid PLAP activates the MAPK cascade; AA released by PLA2 can also stimulate MAPK, creating a sustained signal. nih.govnih.gov
Protein Kinase C (PKC) Pathway PLAP, PKC, MAPK PLAP's effects can be mediated by a G protein-coupled activation of the PKC-MAPK cascade. nih.gov
NF-κB Pathway TNF-α, Leptin, cPLA2, NF-κB Inflammatory signals activate NF-κB, which drives the expression of cPLA2, linking external stimuli to lipid mediator production. frontiersin.orgmdpi.com

Interactions with Other Biological Systems and Macromolecules

Cross-Talk with G Protein-Coupled Receptor Signaling Networks

The activation of PLA2 is frequently coupled to G protein-coupled receptor (GPCR) signaling. nih.gov Many hormones and neurotransmitters that bind to GPCRs can trigger the release and subsequent metabolism of arachidonic acid, a process catalyzed by PLA2. nih.gov Evidence suggests that G proteins can directly activate PLA2, independent of other second messengers like inositol (B14025) phosphates or intracellular calcium. nih.gov This direct coupling has been observed in a variety of tissues, including neural, epithelial, and connective tissues. nih.gov

The specific G proteins involved in coupling receptor activation to PLA2 can vary. In some instances, the G proteins are sensitive to pertussis toxin, while in others they are not. nih.gov For example, in retinal rod outer segments, the G protein transducin is responsible for this coupling. nih.gov Furthermore, research indicates that the Ras gene product, a type of G protein, may also regulate PLA2 activity. nih.gov

The interplay between PLAP and GPCR signaling is evident in various cellular contexts. For instance, in Chinese Hamster Ovary (CHO) cells, a signaling pathway involving a G protein of the Gi/Go class has been shown to regulate peroxisomal motility by activating PLA2. biologists.com Microinjection of a PLA2 activating peptide was found to inhibit this motility, confirming that PLA2 is a key target of the G protein in this pathway. biologists.com This highlights a specific mechanism where a GPCR-G protein cascade utilizes PLAP to modulate organelle movement. biologists.com

In the context of platelet activation, GPCRs such as P2Y1 and P2Y12 play crucial roles. ahajournals.org The P2Y1 receptor, coupled to the Gq protein, activates phospholipase C-β (PLC-β), leading to a cascade that includes the activation of PLA2 and the subsequent production of thromboxane (B8750289) A2. ahajournals.org This demonstrates how GPCR signaling can indirectly lead to PLA2 activation as part of a larger physiological response.

Furthermore, the activation of Formyl Peptide Receptors (FPRs), a subfamily of GPCRs, by N-formyl peptides can stimulate the arachidonic acid pathway through PLA2, leading to the release of pro-inflammatory eicosanoids. mdpi.com This illustrates another instance of GPCR-mediated PLA2 activation in immune and inflammatory responses.

The intricate crosstalk between GPCRs and other receptor systems, such as insulin (B600854)/IGF-1 receptors, can also influence PLA2-related signaling. In pancreatic cancer cells, physiological concentrations of insulin have been shown to potentiate the signaling of Gq-coupled receptors, a process that involves the PI3K/Akt/mTORC1 pathway. nih.gov This synergistic activation can potently stimulate downstream pathways, including those involving PLA2. nih.gov

The following table summarizes the key components and outcomes of the cross-talk between PLAP and GPCR signaling networks.

Interacting SystemKey ComponentsCellular ContextFunctional Outcome
GPCR Signaling Gi/Go proteinsCHO cellsRegulation of peroxisomal motility biologists.com
P2Y1 Receptor Gq protein, PLC-βPlateletsPlatelet shape change, granule secretion, thromboxane A2 generation ahajournals.org
Formyl Peptide Receptors (FPRs) N-formyl peptidesImmune cellsRelease of pro-inflammatory eicosanoids mdpi.com
Insulin/IGF-1 Receptor PI3K/Akt/mTORC1 pathwayPancreatic cancer cellsPotentiation of Gq-coupled receptor signaling nih.gov

Interactions with Cytokines, Chemokines, and Growth Factors

The activity of PLAP and the broader PLA2 system is significantly modulated by and, in turn, influences the signaling of cytokines, chemokines, and growth factors. This interplay is crucial in inflammatory processes and immune responses.

Pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) are known to activate PLA2. niscpr.res.in This activation is a regulated process observed in both cell culture and animal models. niscpr.res.in For example, in human lung macrophages, secreted PLA2s (sPLA2s) can induce the release of TNF-α and IL-6 by increasing their mRNA expression. nih.gov This effect appears to be independent of the enzymatic activity of sPLA2, suggesting a receptor-mediated mechanism. nih.gov The M-type receptor for sPLA2s has been identified on these macrophages, and its blockade can suppress cytokine production. nih.gov

Furthermore, the signaling cascade initiated by sPLA2s in these macrophages involves the phosphorylation of ERK1/2, and inhibitors of this pathway can reduce the production of IL-6. nih.gov This indicates a direct link between PLA2 activation and the MAP kinase pathway in mediating cytokine release.

The relationship between PLA2 and cytokines is bidirectional. The expression of PLA2 activating protein (PLAA) mRNA has been shown to be upregulated in alveolar macrophages stimulated with lipopolysaccharide (LPS), TNF-α, and IL-1β. niscpr.res.in This suggests a positive feedback loop where inflammatory cytokines enhance the expression of a protein that further activates PLA2, amplifying the inflammatory response.

Chemokines, which are critical for directing the migration of immune cells, also interact with the PLA2 system. Glycosaminoglycans (GAGs) on cell surfaces and in the extracellular matrix can bind to a wide variety of proteins, including chemokines and cytokines. frontiersin.orgbohrium.com These interactions are essential for the formation of chemokine gradients that guide leukocyte migration. frontiersin.org While a direct interaction between PLAP and chemokines is not extensively documented, the modulation of the inflammatory environment by PLA2 products can indirectly influence chemokine signaling. For instance, the production of lipid mediators downstream of PLA2 activation can affect the expression and function of chemokine receptors.

Growth factors also participate in this complex network. The signaling pathways of receptor tyrosine kinases (RTKs), which are activated by growth factors, can crosstalk with GPCR signaling pathways that are linked to PLA2 activation. hkust.edu.hk This integration of signals allows for a coordinated cellular response to a diverse set of external stimuli, influencing processes like cell proliferation and differentiation. hkust.edu.hk For example, in pancreatic cancer cells, insulin/IGF-1 signaling synergizes with GPCR agonists to promote cell proliferation, a process in which PLA2-mediated pathways can be involved. aacrjournals.org

The table below outlines the interactions between PLAP and various cytokines, chemokines, and growth factors.

Interacting MoleculeCellular ContextEffect on PLA2 SystemEffect of PLA2 System
TNF-α, IL-1 MacrophagesActivation of PLA2 niscpr.res.inPLAP C-terminal region involved in TNF-α production niscpr.res.in
IL-6 Human Lung Macrophages-sPLA2 induces IL-6 release via ERK1/2 pathway nih.gov
Chemokines Endothelial cells, Leukocytes-PLA2 products can modulate the inflammatory environment, indirectly affecting chemokine signaling.
Insulin/IGF-1 Pancreatic Cancer Cells-Synergizes with GPCR agonists to promote mitogenic signaling, potentially involving PLA2 pathways. aacrjournals.org

Modulatory Effects on Other Enzyme Families Beyond Phospholipase A2

While the primary role of PLAP is the activation of PLA2, its influence extends to modulating the activity of other enzyme families, thereby broadening its impact on cellular signaling and metabolism.

One of the most significant downstream effects of PLA2 activation is the production of arachidonic acid, which serves as a substrate for cyclooxygenase (COX) enzymes. niscpr.res.in The C-terminal region of the PLAP peptide has been shown to be involved in the production of COX-2 in macrophages. niscpr.res.in This links PLAP directly to the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators.

The activation of PLA2 by PLAP can also lead to the activation of other phospholipases. For example, secretory PLA2s (sPLA2s) can trigger the activity of cytosolic phospholipases. researchgate.net This creates a cascade effect, amplifying the initial signal and leading to a more robust release of lipid mediators.

Furthermore, the products of the PLA2 reaction, namely fatty acids and lysophospholipids, can act as second messengers and modulate the activity of various enzymes. nih.gov For instance, protein kinase C (PKC) activity can be increased by 1α,25-dihydroxyvitamin D3 through a mechanism that depends on PLA2 activation and the presence of a phospholipase A2 activating protein. researchgate.net The arachidonic acid released by PLA2 is converted to prostaglandins, which then act on their receptors to further increase PKC activity. researchgate.net

In some contexts, members of the PLA2 superfamily exhibit activities other than phospholipase A2 activity. Some may display phospholipase A1, lysophospholipase, or transacylase activities. balsinde.org While it is not clear if PLAP directly modulates these other activities, its role in the broader PLA2 system suggests a potential for indirect influence.

The table below details the modulatory effects of PLAP on other enzyme families.

Enzyme FamilySpecific Enzyme(s)Modulatory EffectMechanism
Cyclooxygenases COX-2Upregulation of productionPLAP C-terminal region is involved in COX-2 production in macrophages. niscpr.res.in
Phospholipases Cytosolic PhospholipasesActivationsPLA2s, activated by peptides, can trigger the activity of cytosolic phospholipases. researchgate.net
Protein Kinases Protein Kinase C (PKC)ActivationPLA2 activation leads to prostaglandin (B15479496) production, which in turn increases PKC activity. researchgate.net

Formation of Stable Protein-Peptide Complexes and Their Functional Implications

The interaction between PLAP and PLA2 often involves the formation of a stable protein-peptide complex, which has significant functional implications for enzyme activation and localization.

Studies using bee venom PLA2 have shown that its activation by membrane-bound peptides can occur regardless of the peptide's secondary structure (α-helix, β-sheet, or random coil). nih.govoregonstate.edu The formation of a calcium-dependent complex involving the enzyme, the phospholipid substrate, and the activating peptide has been demonstrated. nih.gov This complex formation is crucial for the stimulation of PLA2 activity at the lipid/water interface. nih.gov

The interaction between activating peptides and PLA2 can lead to conformational changes in the enzyme, which are thought to be a key part of the activation mechanism. nih.gov For example, the binding of the antimicrobial peptide temporin B to PLA2 can induce the formation of amyloid-like fibrils composed of both the peptide and the enzyme. nih.gov This co-fibril formation coincides with a burst in the hydrolytic activity of PLA2. nih.gov

The formation of these complexes can also be influenced by the products of the PLA2 reaction. In the case of temporin B, the presence of reaction products like palmitic acid and lysophosphatidylcholine (B164491) is required for the interaction between the peptide and PLA2 when a non-hydrolyzable substrate is used. nih.gov This suggests a feedback mechanism where the products of the reaction stabilize the active enzyme-peptide complex.

The specific binding of peptide inhibitors to PLA2 also provides insight into the nature of these protein-peptide complexes. A designed peptide inhibitor, Leu-Ala-Ile-Tyr-Ser (LAIYS), has been shown to bind to a hydrophobic channel in Russell's viper PLA2. researchgate.net The binding involves hydrogen bonds between the peptide and key residues in the active site of the enzyme, as well as hydrophobic interactions. researchgate.net This detailed structural information helps to understand how activating peptides might bind and induce a catalytically active conformation.

The functional implications of these stable complexes are significant. They can serve to localize PLA2 activity to specific membrane domains, enhance the catalytic efficiency of the enzyme, and integrate signals from different pathways. The formation of higher-order oligomers and co-fibrils may also play a role in regulating the activity of other enzymes and in processes like protein internalization. researchgate.net

The following table summarizes the characteristics and implications of stable protein-peptide complexes involving PLAP.

Complex ComponentsKey FeaturesFunctional Implication
PLA2, Activating Peptide, Phospholipid Substrate Calcium-dependent nih.govStimulation of PLA2 activity at the lipid/water interface nih.gov
PLA2, Temporin B Formation of amyloid-like co-fibrils nih.govNovel mechanism of PLA2 activation and conformational change nih.gov
Russell's Viper PLA2, LAIYS Peptide Binding to hydrophobic channel, hydrogen bonding, and hydrophobic interactions researchgate.netInhibition of PLA2 activity, provides a model for activating peptide binding.

Advanced Methodologies for Studying Phospholipase A2 Activating Peptides

High-Throughput Screening Approaches for Novel Activating Peptides

High-Throughput Screening (HTS) is a cornerstone for the discovery of novel PLA2 activating peptides from large chemical or biological libraries. These assays are designed to rapidly assess the ability of thousands of compounds to enhance PLA2 enzymatic activity. The core principle involves a detectable signal that is proportional to the rate of phospholipid hydrolysis.

Commonly used HTS formats are colorimetric or fluorescent assays. For instance, a colorimetric HTS method has been developed in a 384-well plate format, allowing for the screening of approximately 2,800 compounds per day. nih.gov While initially optimized for identifying inhibitors, this platform is readily adaptable for discovering activators by screening for an increase in signal. nih.gov The assay typically uses a synthetic phospholipid substrate which, upon hydrolysis by PLA2, releases a chromogenic or fluorogenic molecule. Libraries of natural or synthetic peptides can be screened to identify those that significantly boost the enzyme's catalytic rate.

Table 1: Comparison of HTS Assay Formats for PLA2 Activator Screening

Assay Type Principle Advantages Disadvantages
Colorimetric Enzymatic hydrolysis releases a product that absorbs light at a specific wavelength. Cost-effective, simple instrumentation. Lower sensitivity compared to fluorescent methods.
Fluorescent Enzymatic activity leads to the release of a fluorophore, causing an increase in fluorescence intensity. High sensitivity, wide dynamic range. Potential for interference from fluorescent compounds in the library.

| pH-Indicator Based | The release of free fatty acids upon hydrolysis causes a pH change, detected by a pH-sensitive dye like bromothymol blue. researchgate.net | Continuous monitoring of reaction kinetics. researchgate.net | Sensitive to buffer composition, potential for pH-related artifacts. |

These HTS campaigns are crucial for the initial identification of "hit" peptides. Subsequent secondary screens and dose-response analyses are then performed to confirm their activating properties and determine their potency, paving the way for more detailed mechanistic studies.

Biophysical and Spectroscopic Techniques for Peptide-Enzyme Interaction Analysis

Once an activating peptide is identified, a suite of biophysical and spectroscopic techniques is employed to characterize the molecular details of its interaction with the PLA2 enzyme.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time analysis of biomolecular interactions. nih.govfrontiersin.org It provides quantitative data on the binding kinetics (association and dissociation rates) and affinity of a peptide to the PLA2 enzyme. In a typical SPR experiment, the PLA2 enzyme is immobilized on a sensor chip, and a solution containing the activating peptide is flowed over the surface. frontiersin.org The binding event causes a change in the refractive index at the sensor surface, which is measured in Resonance Units (RU). nih.gov

By analyzing the rates at which the peptide associates with (k_on) and dissociates from (k_off) the immobilized enzyme, the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on). A lower K_D value signifies a higher binding affinity. SPR has been extensively used to study the interactions of PLA2s with various ligands and membrane surfaces, providing insights into the roles of specific amino acid residues in the binding process. nih.govmolekulske-interakcije.si For example, studies have revealed how cationic and aromatic residues on the PLA2 surface contribute to membrane association, a process that can be allosterically modulated by an activating peptide. nih.gov

Table 2: Illustrative SPR Kinetic Data for a Hypothetical PLA2 Activating Peptide

Peptide Variant k_on (M⁻¹s⁻¹) k_off (s⁻¹) K_D (nM) Interpretation
Wild-Type Peptide 1.5 x 10⁵ 2.0 x 10⁻³ 13.3 High affinity binding.
Alanine Mutant 1 1.2 x 10⁵ 5.0 x 10⁻² 416.7 Reduced affinity, primarily due to faster dissociation.

| Alanine Mutant 2 | 0.8 x 10⁴ | 2.1 x 10⁻³ | 262.5 | Reduced affinity, primarily due to slower association. |

This table presents hypothetical data to illustrate how SPR can differentiate the binding characteristics of various peptide analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structures of proteins and their complexes in solution, under near-physiological conditions. uzh.chnih.gov For the study of PLA2 activating peptides, NMR can reveal conformational changes in the enzyme upon peptide binding, providing a structural basis for the activation mechanism. nih.gov

Two-dimensional (2D) NMR experiments, such as TOCSY and NOESY, are used to assign the resonances of the atoms in the peptide-enzyme complex and to measure through-space proximities between protons (Nuclear Overhauser Effect, NOE). youtube.comresearchgate.net These NOE-derived distance restraints are then used in computational algorithms to calculate a family of structures that represent the solution conformation of the complex. NMR studies have been instrumental in showing that the interfacial activation of PLA2 involves significant conformational changes, which were not apparent in static X-ray crystal structures. nih.gov This makes NMR uniquely suited to capture the dynamic nature of enzyme activation by a peptide ligand.

Mass Spectrometry (MS) is an indispensable analytical tool in peptide research, offering high sensitivity and mass accuracy. nih.gov In the context of PLA2 activating peptides, MS is used for several critical purposes:

Identification: Following purification, MS can precisely determine the molecular weight of a novel activating peptide. Tandem MS (MS/MS) experiments, where the peptide is fragmented within the spectrometer, provide amino acid sequence information, leading to its definitive identification. researchgate.netpnas.org

Quantification: MS-based quantitative proteomics workflows can measure the abundance of specific activating peptides in biological samples, helping to correlate their levels with physiological or pathological states.

Post-Translational Modification (PTM) Analysis: Peptides can undergo various PTMs, such as phosphorylation, glycosylation, or ubiquitination, which can profoundly affect their biological activity. nih.govscielo.br MS is the leading technique for identifying and localizing these modifications. youtube.com For example, specific enrichment strategies, like using titanium dioxide beads to capture phosphopeptides, can be coupled with MS analysis to determine if phosphorylation is a key regulatory switch for the peptide's ability to activate PLA2. youtube.com

Genetic and Molecular Biology Approaches for Functional Dissection

While biophysical methods detail the "how" of peptide-enzyme interaction, genetic and molecular biology approaches are crucial for understanding the "why"—the peptide's physiological and pathological roles.

To probe the in vivo function of a PLA2 activating peptide, researchers often turn to genetic manipulation in cell lines and animal models. Modern gene-editing technologies, most notably CRISPR-Cas9, allow for the precise deletion (knockout) or alteration of the gene encoding the activating peptide.

By creating knockout cell lines or transgenic knockout mice that are incapable of producing the specific peptide, scientists can observe the resulting phenotype. nih.gov For example, if a knockout mouse model shows a reduced inflammatory response in a specific disease model, it strongly implies that the activating peptide is a pro-inflammatory mediator in that context. mdpi.comniscpr.res.in Such genetic models are invaluable for validating the biological relevance of the peptide and for identifying its role within complex signaling pathways, such as those leading to the production of eicosanoids and other lipid mediators. nih.gov

Recombinant Peptide Expression, Purification, and Mutagenesis Studies

The functional and structural characterization of Phospholipase A2 (PLA2) activating peptides relies heavily on the production of pure, homogenous peptide samples. Recombinant DNA technology offers a robust platform for expressing these peptides in sufficient quantities for detailed biochemical and biophysical analysis.

Recombinant Expression Systems: Escherichia coli remains a widely used host for the expression of PLA2 activating peptides and their associated enzymes due to its rapid growth, high yield, and well-understood genetics. mdpi.comcusabio.com For instance, scorpion venom sPLA2 mutants have been successfully overexpressed in E. coli cells to study structure-function relationships. mdpi.com The expression vectors used typically incorporate a tag, such as a polyhistidine (His-tag), which facilitates subsequent purification. cusabio.com The gene encoding the peptide of interest is cloned into an expression vector, which is then used to transform the bacterial host. Induction of gene expression leads to the synthesis of the recombinant peptide.

Purification Strategies: Following expression, the cells are harvested and lysed to release the peptide. Purification is a critical step to remove host cell proteins and other contaminants. A common and highly effective method is affinity chromatography. Immunoaffinity chromatography, using antibodies raised against the target peptide, provides a highly specific purification method. nih.govnih.gov For peptides engineered with a His-tag, immobilized metal affinity chromatography (IMAC) is employed. Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, may be required to achieve the desired level of purity. nih.govnih.gov The purity of the final peptide product is typically assessed by methods like SDS-PAGE. cusabio.com

Site-Directed Mutagenesis: Site-directed mutagenesis is a powerful technique used to investigate the specific roles of individual amino acid residues in the peptide's function. By systematically replacing specific amino acids, researchers can identify residues crucial for PLA2 binding, activation, and specificity. For example, studies on PLA2 enzymes have utilized mutagenesis to convert a porcine GIB sPLA2 into an enzyme active against E. coli by mutating a single serine to a lysine (B10760008). nih.gov Similarly, mutating key residues in scorpion venom sPLA2, such as Glutamate-63 and Tyrosine-122, resulted in altered enzymatic activity, revealing their importance in the catalytic mechanism. mdpi.com These studies provide a framework for how mutagenesis can be applied to the activating peptides themselves to map their interaction surfaces and understand the molecular basis of their activating properties. The functional consequences of these mutations are then assessed through kinetic assays and binding studies.

Cell-Based Assays for Investigating Cellular Responses and Signaling Pathways

To understand the biological consequences of PLA2 activation by its activating peptides, it is essential to move from in vitro systems to a cellular context. Cell-based assays are indispensable for elucidating the downstream signaling cascades and changes in gene expression triggered by the peptide-mediated activation of PLA2.

Reporter Gene Assays for Pathway Activation and Gene Expression

Reporter gene assays are a cornerstone for monitoring the activation of specific signaling pathways. These assays work by linking the promoter of a gene of interest to a reporter gene (e.g., luciferase or β-galactosidase) whose product is easily quantifiable. When the signaling pathway is activated, it drives the expression of the reporter gene, providing a measurable output.

Researchers have successfully used this approach to study pathways influenced by PLA2 activity. For instance, a luciferase reporter system driven by the promoter of the plaa gene (Phospholipase A2-activating protein) was used to identify regulatory elements controlling its expression. nih.gov This same study demonstrated that overexpression of PLA2-activating protein led to increased activation of the transcription factor NF-κB, a key regulator of inflammation. nih.gov Similarly, the promoter of secretory PLA2-IIa (sPLA2-IIa) has been linked to a luciferase reporter to demonstrate its regulation by the HER/HER2-PI3K-Akt-NF-κB signaling pathway in cancer cells. oup.com The activation of this promoter was stimulated by growth factors and could be blocked by specific pathway inhibitors. oup.com These assays are highly sensitive and can be adapted to high-throughput screening to identify novel modulators of PLA2-activating peptide signaling.

Table 1: Examples of Reporter Gene Assays in PLA2-Related Research

Reporter System Pathway/Target Studied Cell Type Key Finding Reference
plaa-luciferase plaa gene expression, NF-κB activation HeLa cells Identified regulatory elements in the plaa promoter and showed that PLAA enhances NF-κB activation. nih.gov
sPLA2-IIa-luciferase sPLA2-IIa gene expression Prostate cancer cells Demonstrated that sPLA2-IIa expression is regulated by the HER/HER2-PI3K-Akt-NF-κB pathway. oup.com
IFN-β-luciferase, ISRE-luciferase Type I Interferon signaling 293T cells Showed that PINLYP (a PLA2 inhibitor-containing protein) activates IFN-responsive genes. pnas.org
Dpt-lacZ Immune deficiency (imd) pathway Drosophila cell culture Showed that LPS-dependent activation of the imd pathway is inhibited by PLA2 inhibitors. scispace.com

Advanced Lipidomics Approaches for Metabolite Profiling

Since the primary function of PLA2 is to hydrolyze phospholipids (B1166683), the most direct way to measure its activity in cells is to profile the resulting changes in the lipid landscape. Advanced lipidomics, utilizing techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), allows for the comprehensive and quantitative analysis of hundreds of lipid species simultaneously. nih.gov

This powerful approach enables researchers to precisely identify which phospholipid species are being consumed and which lysophospholipids and free fatty acids are being produced upon stimulation with a PLA2 activating peptide. For example, lipidomics studies in macrophages have revealed exquisite specificity among different PLA2 isoforms, with cPLA2 showing a preference for arachidonic acid (20:4), while sPLA2 and iPLA2 prefer linoleic acid (18:2). nih.gov This level of detail is crucial for understanding the specific bioactive mediators generated by the action of a particular activating peptide. In another example, a whole-cell lipidomics approach on virus-infected cells identified a significant increase in lyso-phosphatidylcholine species, directly linking viral replication to the activation of host PLA2 enzymes. plos.org These metabolite profiles provide a functional fingerprint of peptide activity, revealing its substrate specificity and the downstream lipid signaling molecules it helps to generate.

Table 2: Lipidomic Findings in PLA2 Activity Studies

Study Context Analytical Method Key Lipid Changes Observed Implication Reference
PLA2 specificity in macrophages UPLC-MS/MS cPLA2: ↑ Arachidonic acid (20:4) release. sPLA2: ↑ Linoleic acid (18:2) release. Different PLA2 isoforms have distinct substrate specificities, leading to the production of different lipid mediators. nih.gov
Flavivirus infection Whole-cell lipidomics ↑ Lyso-phosphatidylcholine (lyso-PChol) Host PLA2 is activated during viral replication to produce specific lipids required for the process. plos.org

Computational and In Silico Modeling and Simulation

Computational methods provide a powerful lens to view the molecular interactions governing the activation of PLA2 by its activating peptides. These in silico approaches complement experimental techniques by offering insights at an atomic level of detail that is often inaccessible through other means.

Molecular Dynamics Simulations of Peptide-PLA2 Interactions

Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of proteins and peptides, such as conformational changes and binding events.

Researchers have successfully used both coarse-grained (CG) and all-atom (AT) MD simulations to study the interaction of PLA2 with lipid membranes. researchgate.netnih.govnih.gov In CG simulations, groups of atoms are represented as single particles, allowing for longer simulation timescales to observe large-scale events like a protein binding to a membrane. nih.gov These simulations have shown that PLA2's membrane-binding surface, composed of hydrophobic and basic residues, preferentially interacts with anionic phospholipid headgroups, driven by both electrostatic and hydrophobic forces. researchgate.netnih.gov Configurations from these CG simulations can then be converted into more detailed all-atom models for shorter, more refined simulations that reveal specific interactions, such as hydrogen bonding between the protein and individual lipid molecules. nih.gov This dual approach can be directly applied to model the ternary complex of the activating peptide, the PLA2 enzyme, and the membrane interface, elucidating how the peptide might induce conformational changes in the enzyme or alter its orientation on the membrane to facilitate catalysis.

Predictive Modeling of Peptide Activity, Specificity, and Conformational Changes

Building on the insights from MD simulations and mutagenesis studies, computational modeling can be used to predict how alterations in a PLA2 activating peptide's sequence might affect its function. By creating in silico models of peptide variants, researchers can forecast changes in activity, specificity, and conformation before undertaking extensive experimental work.

For example, 3D models of scorpion venom sPLA2 mutants were used to analyze changes in the hydrogen-bonding network within the enzyme's active site. mdpi.com This analysis provided a structural explanation for the experimentally observed reduction in enzymatic activity in the mutants. mdpi.com This same principle can be applied to the activating peptide. By modeling different amino acid substitutions in the peptide, it is possible to predict how these changes will affect its interaction with PLA2. For instance, one could computationally screen a library of peptide variants to predict which substitutions would enhance binding affinity to the enzyme or improve its ability to anchor to the cell membrane. These predictive models can guide the rational design of novel peptides with enhanced or altered activity and specificity, accelerating the development of new research tools and therapeutic leads. The combination of predictive modeling with experimental validation provides a powerful cycle for dissecting the structure-function relationships of PLA2 activating peptides.

Q & A

Basic Research Questions

Q. How is PLAP-mediated activation of phospholipase A2 (PLA2) experimentally validated in vitro?

  • Methodological Answer : Purified PLA2 isoforms (e.g., group IV or V) are incubated with recombinant PLAP or synthetic PLAP analogs. Activity is quantified using fluorogenic substrates (e.g., PED-A1) or radiolabeled phospholipids. Fluorescence intensity or liberated fatty acids (e.g., arachidonic acid) are measured via HPLC or mass spectrometry. Negative controls include PLA2 inhibitors (e.g., methyl arachidonyl fluorophosphonate) .

Q. What are the primary methods for detecting PLAP expression and activity in cellular models?

  • Methodological Answer :

  • Western Blot : Use isoform-specific antibodies (e.g., anti-PLAP ab133589 for human samples) with validation via blocking peptides .
  • Activity Assays : Fluoroimmunoassays (FIA) or time-resolved fluorescence (TRF) with PLAP-specific probes (e.g., thioester substrates). Alternatively, thin-layer chromatography (TLC) quantifies phosphatidylcholine hydrolysis products .
  • Cell Imaging : Fluorescently labeled PLAP or PLA2 substrates (e.g., BODIPY-FL C11) in live-cell imaging to monitor real-time activation .

Q. Which model systems are optimal for studying PLAP-PLA2 interactions?

  • Methodological Answer :

  • Cell Lines : HeLa (for cytosolic PLA2) or A549 (for secreted PLA2) with PLAP overexpression/knockdown via CRISPR or siRNA .
  • In Vitro Reconstitution : Synthetic lipid vesicles containing phosphatidylcholine and PLAP to mimic membrane interactions .

Advanced Research Questions

Q. How does PLAP contribute to store-operated calcium (SOC) channel activation?

  • Methodological Answer : PLAP interacts with calcium influx factor (CIF) to activate calcium-independent PLA2 (iPLA2), generating lysophospholipids (LysoPLs) that gate SOC channels. Validate via:

  • Inhibitor Studies : Use iPLA2 inhibitors (e.g., bromoenol lactone) in calcium imaging.
  • Gene Knockout Models : iPLA2-deficient cells show attenuated SOC activity despite PLAP presence .

Q. How can contradictory findings on PLAP's role in apoptosis (pro-survival vs. pro-death) be resolved?

  • Methodological Answer :

  • Cell-Type Specificity : Compare epithelial vs. immune cells; PLAP may activate pro-inflammatory cPLA2 in macrophages but anti-apoptotic iPLA2 in neurons.
  • Isoform-Specific Inhibition : Use siRNA targeting PLA2G4A (cPLA2) vs. PLA2G6 (iPLA2) to dissect pathways .

Q. What is PLAP's mechanistic role in cancer cell death regulation?

  • Methodological Answer : PLAP enhances mitochondrial PLA2 activity, disrupting membrane potential and releasing cytochrome c. Key approaches:

  • Mitochondrial Isolation : Measure PLA2 activity in purified mitochondria with/without PLAP.
  • Metabolomics : Track arachidonic acid and cardiolipin oxidation via LC-MS .

Methodological Challenges & Contradictions

Q. Why do in vitro PLA2 activation assays yield variable results with PLAP?

  • Methodological Answer : Discrepancies arise from:

  • Substrate Specificity : PLAP preferentially activates sPLA2 over cPLA2 in certain lipid environments (e.g., phosphatidylethanolamine vs. phosphatidylcholine).
  • Assay Conditions : Calcium concentration and pH critically influence PLAP-PLA2 binding; optimize using buffer screens .

Q. How to address conflicting data on PLAP's association with atherosclerosis?

  • Methodological Answer :

  • Biomarker Validation : Measure lipoprotein-associated PLA2 (Lp-PLA2) activity in PLAP-knockout animal models.
  • Plaque Analysis : Histochemistry for oxidized LDL and PLA2 products in aortic sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.